N-(N-Boc-sulfamoyl)glycine Methyl Ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(N-Boc-sulfamoyl)glycine Methyl Ester typically involves the reaction of glycine methyl ester with tert-butoxycarbonyl (Boc) sulfamoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This includes the use of larger reaction vessels, more efficient mixing, and potentially continuous flow processes to improve yield and reduce production time .
Chemical Reactions Analysis
Types of Reactions
N-(N-Boc-sulfamoyl)glycine Methyl Ester undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc group can be substituted with other protecting groups or functional groups.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Common Reagents and Conditions
Substitution: Boc2O (di-tert-butyl dicarbonate) in the presence of a base such as triethylamine.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Various Boc-protected derivatives.
Hydrolysis: N-(N-Boc-sulfamoyl)glycine.
Reduction: N-(tert-butoxycarbonyl)glycine methyl ester.
Scientific Research Applications
N-(N-Boc-sulfamoyl)glycine Methyl Ester has diverse applications in scientific research, including:
Chemistry: Used as a protecting group in peptide synthesis and other organic synthesis reactions.
Biology: Utilized in the synthesis of bioactive molecules and as an intermediate in the preparation of pharmaceuticals.
Medicine: Employed in drug development and medicinal chemistry studies.
Industry: Used as an intermediate in the production of various chemicals, paints, and dyes
Mechanism of Action
The mechanism of action of N-(N-Boc-sulfamoyl)glycine Methyl Ester primarily involves its role as a protecting group. The Boc group protects the amino group from unwanted reactions during synthesis. The compound can be selectively deprotected under mild acidic conditions, allowing for the controlled release of the amino group for further reactions . The molecular targets and pathways involved are primarily related to its use in synthetic chemistry rather than biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-Boc-glycine methyl ester
- N-Boc-alanine methyl ester
- N-Boc-phenylalanine methyl ester
Uniqueness
N-(N-Boc-sulfamoyl)glycine Methyl Ester is unique due to the presence of the sulfonamide group, which provides additional stability and reactivity compared to other Boc-protected amino acid esters. This makes it particularly useful in specific synthetic applications where enhanced stability is required .
Properties
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylsulfamoylamino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O6S/c1-8(2,3)16-7(12)10-17(13,14)9-5-6(11)15-4/h9H,5H2,1-4H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUFZRUXWJBVEPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NS(=O)(=O)NCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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